4-Methyldibenzothiophene
4-Methyldibenzothiophene
4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels. Its gas-phase molar enthalpy of formation has been derived. The hydrodesulfurization (HDS) of MDBT under various conditions have been reported.
4-Methyldibenzothiophene belongs to the class of organic compounds known as dibenzothiophenes. These are organic heterocyclic compounds with a structure containing a dibenzothiophene moiety, made up of two benzene rings fused to a central thiophene ring. 4-Methyldibenzothiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methyldibenzothiophene is primarily located in the membrane (predicted from logP).
4-Methyldibenzothiophene belongs to the class of organic compounds known as dibenzothiophenes. These are organic heterocyclic compounds with a structure containing a dibenzothiophene moiety, made up of two benzene rings fused to a central thiophene ring. 4-Methyldibenzothiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methyldibenzothiophene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
7372-88-5
VCID:
VC20869931
InChI:
InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3
SMILES:
CC1=C2C(=CC=C1)C3=CC=CC=C3S2
Molecular Formula:
C13H10S
Molecular Weight:
198.29 g/mol
4-Methyldibenzothiophene
CAS No.: 7372-88-5
Cat. No.: VC20869931
Molecular Formula: C13H10S
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels. Its gas-phase molar enthalpy of formation has been derived. The hydrodesulfurization (HDS) of MDBT under various conditions have been reported. 4-Methyldibenzothiophene belongs to the class of organic compounds known as dibenzothiophenes. These are organic heterocyclic compounds with a structure containing a dibenzothiophene moiety, made up of two benzene rings fused to a central thiophene ring. 4-Methyldibenzothiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methyldibenzothiophene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 7372-88-5 |
| Molecular Formula | C13H10S |
| Molecular Weight | 198.29 g/mol |
| IUPAC Name | 4-methyldibenzothiophene |
| Standard InChI | InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 |
| Standard InChI Key | NICUQYHIOMMFGV-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C3=CC=CC=C3S2 |
| Canonical SMILES | CC1=C2C3=CC=CC=C3SC2=CC=C1 |
| Melting Point | 66.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator